REACTION_CXSMILES
|
CC1(C)P(C2C(OC)=CC=C(OC)C=2C2C(C(C)C)=CC(C(C)C)=CC=2C(C)C)C(C)(C)CC2(OCCO2)C1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].FC(F)(S(O[C:64]1[CH:73]=[CH:72][C:71]2[C:66](=[CH:67][CH:68]=[C:69]([C:74]3[CH:79]=[C:78]([N:80]4[CH:85]=[CH:84][C:83](=[O:86])[NH:82][C:81]4=[O:87])[CH:77]=[C:76]([C:88]([CH3:91])([CH3:90])[CH3:89])[C:75]=3[O:92][CH3:93])[CH:70]=2)[CH:65]=1)(=O)=O)C(F)(F)C(F)(F)C(F)(F)F.[CH3:95][S:96]([NH2:99])(=[O:98])=[O:97].C(N[C@H](C(O)=O)CS)(=O)C>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C(O)(=O)C.CN(C)C=O.C(OCC)(=O)C>[C:88]([C:76]1[C:75]([O:92][CH3:93])=[C:74]([C:69]2[CH:70]=[C:71]3[C:66](=[CH:67][CH:68]=2)[CH:65]=[C:64]([NH:99][S:96]([CH3:95])(=[O:98])=[O:97])[CH:73]=[CH:72]3)[CH:79]=[C:78]([N:80]2[CH:85]=[CH:84][C:83](=[O:86])[NH:82][C:81]2=[O:87])[CH:77]=1)([CH3:90])([CH3:89])[CH3:91] |f:1.2.3.4,8.9.10.11.12|
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Name
|
stainless steel
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
6-(3-tert-butyl-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-methoxyphenyl)naphthalen-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
FC(C(C(C(F)(F)F)(F)F)(F)F)(S(=O)(=O)OC1=CC2=CC=C(C=C2C=C1)C1=C(C(=CC(=C1)N1C(NC(C=C1)=O)=O)C(C)(C)C)OC)F
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Name
|
|
Quantity
|
4.09 g
|
Type
|
reactant
|
Smiles
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CS(=O)(=O)N
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0.58 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N[C@@H](CS)C(=O)O
|
Name
|
|
Quantity
|
0.85 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
7,7,9,9-tetramethyl-8-(2′,4′,6′-triisopropyl-3,6-dimethoxybiphenyl-2-yl)-1,4-dioxa-8-phosphaspiro[4.5]decane
|
Quantity
|
0.238 g
|
Type
|
reactant
|
Smiles
|
CC1(CC2(OCCO2)CC(P1C1=C(C(=CC=C1OC)OC)C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)(C)C)C
|
Name
|
potassium phosphate tribasic
|
Quantity
|
8.36 g
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
0.164 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Control Type
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UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
stirred at this temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
were charged to the 600-mL reactor
|
Type
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CUSTOM
|
Details
|
The reactor was purged with argon for not less than 90 minutes
|
Type
|
CUSTOM
|
Details
|
2-Methyltetrahydrofuran (100 mL) was purged with argon for not less than 30 minutes
|
Type
|
CUSTOM
|
Details
|
The reactor was tightly sealed
|
Type
|
CUSTOM
|
Details
|
A 500-mL round bottom flask equipped with a magnetic stir bar
|
Type
|
CUSTOM
|
Details
|
purged with argon for not less than 30 minutes
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
TEMPERATURE
|
Details
|
heated to 60° C
|
Type
|
CUSTOM
|
Details
|
The reactor was tightly sealed
|
Type
|
TEMPERATURE
|
Details
|
the contents were heated to 90° C.
|
Type
|
STIRRING
|
Details
|
stirred at this temperature for 14 hours
|
Duration
|
14 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 35° C.
|
Type
|
ADDITION
|
Details
|
5% aqueous N-acetyl-L-cysteine solution (100 mL) was added
|
Type
|
ADDITION
|
Details
|
the contents were mixed for 1 hour at 35° C
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
Solids were collected by filtration
|
Type
|
WASH
|
Details
|
washed with water (2×25 mL) and ethyl acetate (3×80 mL)
|
Type
|
CUSTOM
|
Details
|
were dried under high vacuum for 2-4 hours
|
Duration
|
3 (± 1) h
|
Type
|
CUSTOM
|
Details
|
equipped with an overhead stirrer
|
Type
|
TEMPERATURE
|
Details
|
the contents were heated to 60° C.
|
Type
|
ADDITION
|
Details
|
mixed for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through an approximately 2-inch pad of diatomaceous earth
|
Type
|
WASH
|
Details
|
washed with DMF (50 mL)
|
Type
|
CUSTOM
|
Details
|
The dark-brown/black-colored solid collected on the diatomaceous earth
|
Type
|
ADDITION
|
Details
|
the light yellow/clear filtrate was charged to a separate 1-L, three-neck, round-bottom flask
|
Type
|
CUSTOM
|
Details
|
equipped with an overhead stirrer
|
Type
|
ADDITION
|
Details
|
The DMF solution was mixed
|
Type
|
ADDITION
|
Details
|
methanol (300 mL) was added over 8 hours
|
Duration
|
8 h
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the internal temperature at 25±5° C
|
Type
|
FILTRATION
|
Details
|
The white solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with methanol (150 mL)
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven at 50° C. for not less than 8 hours
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C(=C(C=C(C1)N1C(NC(C=C1)=O)=O)C=1C=C2C=CC(=CC2=CC1)NS(=O)(=O)C)OC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.6 g | |
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |